(2Z)-N-(3-ethoxyphenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-N-(3-ethoxyphenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including ethoxy, fluorobenzyl, methoxyphenyl, and carboxamide, makes this compound a versatile candidate for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-ethoxyphenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazinane ring, followed by the introduction of various substituents through nucleophilic substitution, electrophilic addition, and condensation reactions. Common reagents used in these steps include ethyl chloroformate, 4-fluorobenzylamine, and 4-methoxybenzaldehyde. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance reaction rates and product consistency. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-N-(3-ethoxyphenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(3-ethoxyphenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its diverse functional groups enable it to interact with various biological targets, making it a valuable tool for biochemical studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-ethoxyphenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxyaniline compound with tetrachlorostannane (1:1)
- Ethyl acetoacetate
- Proton-transfer compounds with 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, (2Z)-N-(3-ethoxyphenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide stands out due to its unique combination of functional groups and the presence of a thiazinane ring. This structural diversity allows for a wide range of chemical reactions and interactions, making it a versatile and valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C27H26FN3O4S |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H26FN3O4S/c1-3-35-23-6-4-5-21(15-23)29-26(33)24-16-25(32)31(17-18-7-9-19(28)10-8-18)27(36-24)30-20-11-13-22(34-2)14-12-20/h4-15,24H,3,16-17H2,1-2H3,(H,29,33) |
InChI Key |
GDMJRGZXZSMIDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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